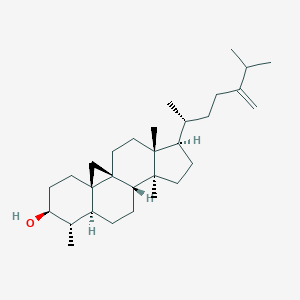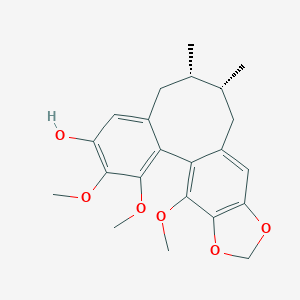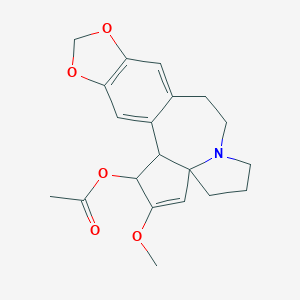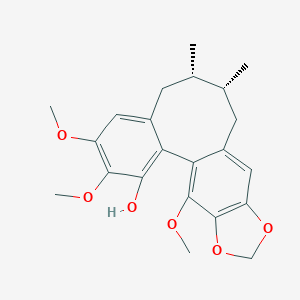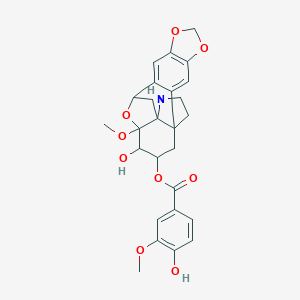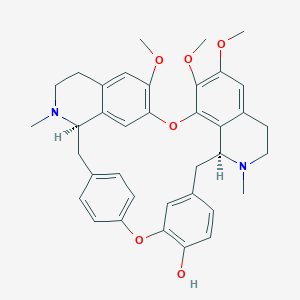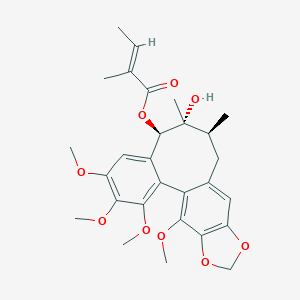
Tigloylgomisin P
Vue d'ensemble
Description
Tigloylgomisin P is a natural product found in Schisandra bicolor, Schisandra sphenanthera, and other organisms . It is a lignin with anti-HIV activity and has shown anticancer effects .
Synthesis Analysis
The synthesis of Tigloylgomisin P involves repeated chromatographic separations of the EtOAc fraction of Schisandra chinensis fruits on silica gel, octadecyl silica gel, and Sephadex LH-20 .Molecular Structure Analysis
The molecular formula of Tigloylgomisin P is C28H34O9 . The structure was established based on detailed analysis of the 1D and 2D NMR data, especially from HMBC and NOESY experiments .Chemical Reactions Analysis
Tigloylgomisin P displays weak cytotoxicity against A549 cells (GI =18.77 μM), epidermoid carcinoma of the nasopharynx (KB; GI =13.91 μM) .Physical And Chemical Properties Analysis
The molecular weight of Tigloylgomisin P is 514.6 g/mol .Applications De Recherche Scientifique
Isolation and Structural Characterization : Tigloylgomisin P has been isolated from the fruits of Schisandra species, and its structure has been characterized through various chemical and spectral studies (Ikeya, Sugama, Okada, & Mitsuhashi, 1991); (Ikeya, Taguchi, & Yosioka, 1978).
Potential Anti-HIV Activity : Research has indicated that certain lignans, including Tigloylgomisin P, exhibit anti-HIV properties. This finding comes from bioactivity-directed fractionation studies of Schisandra rubriflora extracts (Chen, Kilgore, Lee, & Chen, 2006).
Chemopreventive Effects in Cancer Cells : Tigloylgomisin H, a related compound to Tigloylgomisin P, has been studied for its ability to induce phase II detoxification enzymes in mouse hepatocarcinoma cells, suggesting a potential role in liver cancer prevention. This effect is mediated through the Nrf2-ARE pathway (Lee, Kim, Lee, Yun, & Nho, 2009).
Quantitative Analysis in Schisandra Chinensis : Tigloylgomisin P, among other lignans, has been quantitatively analyzed in Schisandra Chinensis, highlighting the importance of these compounds in traditional medicine and pharmacological research (Sohn, Bock, Baik, & Kim, 1989).
Orientations Futures
Propriétés
IUPAC Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-TWJXSMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tigloylgomisin P | |
CAS RN |
69176-51-8, 82078-76-0 | |
| Record name | Tigloylgomisin P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schizandrer B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082078760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLOYLGOMISIN P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VFX4QAR6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tigloylgomisin P?
A1: Tigloylgomisin P is a dibenzocyclooctadiene lignan naturally found in the fruits and seeds of the Schisandra chinensis plant, also known as magnolia vine. [, , , , , , ] This plant has been used in traditional Chinese medicine for its various medicinal properties.
Q2: From which parts of the Schisandra plant has Tigloylgomisin P been isolated?
A2: Tigloylgomisin P has been successfully isolated from the fruits, seeds, stems, and leaves of various Schisandra species. [, , , , , ]
Q3: Are there other lignans found in Schisandra chinensis along with Tigloylgomisin P?
A3: Yes, Schisandra chinensis contains a variety of other dibenzocyclooctadiene lignans such as schizandrin, gomisin A, gomisin N, gomisin J, angeloylgomisin H, deoxyschizandrin, γ-schizandrin and wuweizisu C. [, , ]
Q4: What is the relationship between the structure of dibenzocyclooctadiene lignans and their ability to reverse multidrug resistance?
A6: Studies focusing on the structure-activity relationship of dibenzocyclooctadiene lignans indicate that the R-biaryl configuration and the absence of a hydroxyl group at the C8 position might be crucial for their ability to reverse multidrug resistance. [] Further investigation is needed to solidify this understanding.
Q5: Have there been any studies investigating the anti-HIV activity of Tigloylgomisin P?
A7: While Tigloylgomisin P itself hasn’t been specifically studied for anti-HIV activity in the provided research, other closely related lignans from Schisandra rubriflora, such as (+/-)-Gomisin M1, have shown promising anti-HIV activity in laboratory settings. []
Q6: What analytical techniques have been used to isolate and characterize Tigloylgomisin P?
A6: Researchers have employed various techniques for the isolation and characterization of Tigloylgomisin P, including:
- Extraction: Petroleum ether and ethyl acetate are commonly used for extraction. []
- Chromatography: Silica gel column chromatography, preparative HPLC, and TLC are frequently used separation methods. [, , , ]
- Spectroscopy: NMR (1D and 2D), HR-ESI-MS, and ECD are common techniques for structural elucidation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




